molecular formula C17H18ClNO2 B270227 2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide

Cat. No. B270227
M. Wt: 303.8 g/mol
InChI Key: JWWXAGRNFVZMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It belongs to the chemical class of amides and is a selective herbicide that inhibits the biosynthesis of carotenoids in plants.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide has been extensively studied for its herbicidal properties and its effects on plants. It has been found to be effective in controlling a wide range of weeds, including barnyardgrass, foxtail, and pigweed. 2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide has also been used to study the effects of carotenoid biosynthesis on plant growth and development.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and protect plants from oxidative damage. 2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, which is toxic to plants and results in their death.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide has been found to have both biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which affects the photosynthetic process and results in the accumulation of reactive oxygen species (ROS). ROS can damage cellular components such as proteins, lipids, and DNA. 2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide also affects the expression of genes involved in plant growth and development, leading to stunted growth and reduced seed production.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide has several advantages as a herbicide for laboratory experiments. It is selective and can be used to control specific weeds without affecting the growth of other plants. It is also relatively inexpensive and easy to handle. However, 2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide has some limitations in laboratory experiments. It can be toxic to some plant species and can affect the growth of non-target plants. It is also not effective against all types of weeds and may require the use of other herbicides in combination.

Future Directions

For research include the development of new formulations, the study of its effects on soil microorganisms, and the development of new herbicides that target different enzymes involved in carotenoid biosynthesis.

Synthesis Methods

2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide can be synthesized by reacting 4-chlorophenol with 3-methylbenzylamine to form 2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

properties

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C17H18ClNO2/c1-12-5-4-6-14(11-12)19-16(20)17(2,3)21-15-9-7-13(18)8-10-15/h4-11H,1-3H3,(H,19,20)

InChI Key

JWWXAGRNFVZMCW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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